[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine
Description
Properties
IUPAC Name |
2-chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3S/c1-7-6-17-12-15-11(5-16(7)12)8-2-3-9(13)10(14)4-8/h2-6H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLBAJFRFHTOPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
This method involves sequential reactions starting from simpler heterocyclic precursors, such as 2-aminothiazoles and substituted phenyl derivatives, followed by functional group modifications to introduce the chloro and methyl substituents at specific positions.
Key Steps
- Formation of the imidazo[2,1-b]thiazole core : Typically achieved via cyclization reactions involving 2-aminothiazoles with suitable aldehydes or ketones under acidic or basic conditions.
- Introduction of the 3-methyl group : Achieved through alkylation or methylation reactions, often using methyl iodide or dimethyl sulfate.
- Chlorination at the 2-position : Carried out using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under controlled conditions.
- Coupling with phenylamine derivatives : Final step involves nucleophilic substitution or coupling reactions to attach the phenylamine moiety.
Representative Reaction Scheme
2-Aminothiazole + Formaldehyde → Imidazo[2,1-b][1,3]thiazole intermediate
Intermediate + Methylating agent → 3-Methylimidazo[2,1-b][1,3]thiazole
Chlorination → 2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl derivative
Coupling with phenylamine → Final compound
Research Data
- The patent CA2388476C describes the synthesis of bicyclic imidazo-5-yl-amine derivatives, which can be adapted for similar heterocyclic frameworks, emphasizing cyclization and halogenation steps.
Microwave-Assisted Synthesis
Overview
Microwave irradiation accelerates heterocyclic synthesis by providing rapid heating and energy-efficient reaction conditions, reducing reaction times significantly.
Methodology
- Preparation of imidazo[2,1-b]thiazole core : Using microwave irradiation of mixtures containing 2-aminothiazoles, aldehydes, and catalysts like phosphoric acid or alumina.
- Functionalization steps : Subsequent methylation and chlorination are performed under microwave conditions, often with reagents such as methyl iodide and chlorinating agents.
Advantages
- Reduced reaction times from hours to minutes.
- Higher yields and cleaner reaction profiles.
- Environmentally friendly due to solvent-free or minimal solvent conditions.
Research Findings
A study published in Chemistry & Biology Interface reports the microwave-assisted synthesis of imidazo[2,1-b]thiazole derivatives, highlighting the efficiency and simplicity of this approach.
Catalytic and Modern Synthetic Strategies
Transition Metal Catalysis
- Palladium-catalyzed C-H activation has been employed to functionalize specific positions on the imidazo[2,1-b]thiazole ring, enabling selective methylation or chlorination.
- The use of Pd(II) catalysts facilitates site-selective modifications, crucial for attaching the phenylamine group at the desired position.
Oxidative Cyclization
- Oxidative methods using hydrogen peroxide or other oxidants convert thiazolyl intermediates into the fused heterocyclic system.
- This approach is compatible with various substituents, allowing for structural diversification.
Coupling Reactions
- Amide bond formation : Using carbodiimide reagents (e.g., EDC.HCl) and HOBT, phenylamine derivatives are coupled to carboxylic acid precursors on the heterocycle.
- Nucleophilic substitutions : Chlorine at position 2 serves as a leaving group for nucleophilic attack by phenylamine.
Research Data
The synthesis of imidazo[2,1-b]thiazole derivatives via microwave Groebke-Blackburne reactions and palladium-catalyzed C-H activation demonstrates the versatility and efficiency of modern methods.
Data Table Summarizing Preparation Methods
Notes on Research Findings
- The synthesis of imidazo[2,1-b]thiazole derivatives is well-documented, with recent advances focusing on microwave-assisted and catalytic methods to improve efficiency and selectivity.
- Functionalization at the 2-position with chlorine and methyl groups is achievable via chlorination and methylation steps, respectively, often under mild conditions.
- The coupling of phenylamine derivatives is typically performed using carbodiimide-mediated amidation, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The imidazole and thiazole rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, potassium carbonate, and various organic solvents. Reaction conditions often involve heating and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenylamine as a precursor for anticancer agents. Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- A study on thiazole derivatives indicated that modifications to the thiazole ring can enhance anticancer properties, suggesting that similar modifications to this compound could yield potent anticancer agents .
Antimicrobial Properties
The compound has also been explored for its antimicrobial activities. Research indicates that thiazole-containing compounds exhibit promising antibacterial effects against Gram-positive and Gram-negative bacteria. The structural features of 2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenylamine may contribute to enhanced binding affinity to bacterial targets .
Acetylcholinesterase Inhibition
Another area of application is in the design of acetylcholinesterase inhibitors for treating neurodegenerative diseases like Alzheimer’s. Compounds with related structures have shown effective inhibition of acetylcholinesterase activity, which is crucial for increasing acetylcholine levels in the brain . This suggests potential therapeutic applications for 2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenylamine in cognitive enhancement.
Case Studies
Mechanism of Action
The mechanism of action of [2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Key Observations:
- Amine Group Impact : Bulkier amines (e.g., N,N-dimethyl in 6a ) correlate with higher COX-2 potency, while primary amines (as in the target compound) may offer metabolic stability or alternative selectivity profiles .
- Substitution Position : Para-substitution on phenyl (as in the target) vs. meta-substitution (e.g., [3-(3-methylimidazo[...])phenyl]amine) could influence steric interactions with enzyme active sites .
- Chlorine Role : The 2-Cl substituent in the target compound may enhance electron-withdrawing effects, stabilizing interactions with hydrophobic pockets in target proteins .
COX-2 Inhibitors
Compounds like 6a (IC₅₀ = 0.08 µM for COX-2) highlight the importance of sulfonyl groups (e.g., 4-(methylsulfonyl)phenyl) for high selectivity.
Sirtuin Activators
SRT1720 (a sirtuin activator) shares the imidazothiazole core but incorporates a quinoxaline-carboxamide group. This indicates the scaffold’s adaptability for NAD+-dependent enzyme targeting, though the target compound’s primary amine may limit NAD+ interaction .
Biological Activity
[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields.
Chemical Structure and Synthesis
The compound features a complex structure that includes both imidazole and thiazole rings. Its chemical formula is , and it is characterized by the presence of a chlorine atom at the 2-position of the phenyl ring and a methyl group on the imidazole ring.
Synthesis Methods
The synthesis typically involves the reaction of 2-amino-5-chlorothiazole with 3-methylimidazole. The reaction conditions often include:
- Base : Sodium carbonate
- Solvent : Dioxane or water
- Temperature : Elevated temperatures to facilitate reaction completion
Table 1: Synthesis Conditions
| Reagent | Role |
|---|---|
| 2-amino-5-chlorothiazole | Starting material |
| 3-methylimidazole | Reactant |
| Sodium carbonate | Base |
| Dioxane or water | Solvent |
Antitumor Properties
Research indicates that compounds containing thiazole and imidazole moieties exhibit significant antitumor activity. For instance, studies have shown that derivatives of thiazole can inhibit cancer cell proliferation effectively.
Case Study: Cytotoxicity Assays
In vitro studies using various cancer cell lines have demonstrated that this compound exhibits cytotoxic effects with IC50 values comparable to established chemotherapeutic agents like doxorubicin.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 (human epidermoid carcinoma) | < 10 |
| Doxorubicin | A431 | ~10 |
The proposed mechanism for the antitumor activity includes:
- Interference with DNA Replication : The compound may interact with DNA or associated proteins, inhibiting replication.
- Induction of Apoptosis : It appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Additional Biological Activities
Beyond antitumor effects, this compound has been investigated for other biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
Research Applications
The versatility of this compound extends to various research domains:
- Medicinal Chemistry : As a lead compound for developing new anticancer therapies.
- Material Science : Utilized in creating novel materials with unique electronic properties.
- Biological Research : Serves as a tool for studying cellular processes and pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing [2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine, and how can intermediates be optimized for yield?
- Methodology : The synthesis typically involves cyclocondensation and substitution reactions. For example, imidazo[2,1-b][1,3]thiazole intermediates are formed via cyclization of hydrazides with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄) . Chlorination at the phenyl ring can be achieved using iodine in KI/NaOH, as seen in analogous thiadiazole syntheses . To optimize yield, stoichiometric control of reagents (e.g., NaHCO₃ for pH adjustment) and purification via recrystallization (ethanol/ethyl acetate) are recommended .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodology : Use IR to confirm NH₂ stretches (~3300–3400 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹). ¹H NMR should resolve imidazole protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm). Mass spectrometry (ESI-MS) is essential for verifying molecular ion peaks and chlorine isotopic patterns . Cross-reference with analogs like thiazolo[5,4-b]pyridines for spectral benchmarking .
Q. How can researchers assess the antimicrobial activity of this compound, and what control experiments are necessary?
- Methodology : Perform in vitro assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using agar dilution or broth microdilution (MIC determination). Include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and solvent controls (DMSO <1%) to validate results .
Advanced Research Questions
Q. What strategies can improve regioselectivity during substitution reactions at the imidazothiazole core?
- Methodology : Regioselectivity is influenced by electronic effects. For example, chloro-substituted phenyl groups direct nucleophilic attack to the para position. Use DFT calculations to map electron density and predict reactive sites. Experimental validation via competitive reactions with amines/thiols under basic conditions (e.g., K₂CO₃ in DMF) can refine outcomes .
Q. How do solvent polarity and catalyst choice impact cyclization efficiency in the final synthesis step?
- Methodology : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates by stabilizing transition states. Triethylamine (TEA) is preferred over NaOH for acid scavenging to avoid side reactions (e.g., hydrolysis). Kinetic studies in DMF show >80% conversion at 80°C vs. <50% in THF .
Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties, and how do structural modifications alter bioavailability?
- Methodology : Use SwissADME or ADMETLab2.0 to predict logP (lipophilicity), CYP450 interactions, and BBB permeability. Substituent effects: Adding methyl groups (e.g., 3-methylimidazo) increases logP by ~0.5 units, enhancing membrane penetration but reducing aqueous solubility. Introduce polar groups (e.g., -OH) to balance ADME profiles .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodology : Standardize assay protocols (e.g., CLSI guidelines) and validate purity via HPLC (>95%). For example, discrepancies in IC₅₀ values against cancer cell lines may arise from variable serum content in media. Re-evaluate dose-response curves under controlled conditions (e.g., 10% FBS in RPMI-1640) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
